molecular formula C11H12N2O B1283558 3-(Benzylamino)oxetane-3-carbonitrile CAS No. 138650-20-1

3-(Benzylamino)oxetane-3-carbonitrile

Cat. No.: B1283558
CAS No.: 138650-20-1
M. Wt: 188.23 g/mol
InChI Key: YBAZJRCFQHYLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)oxetane-3-carbonitrile is a heterocyclic compound with the molecular formula C11H12N2O It features an oxetane ring, which is a four-membered ring containing one oxygen atom, and a benzylamino group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)oxetane-3-carbonitrile typically involves the formation of the oxetane ring followed by the introduction of the benzylamino group. One common method is the cyclization of an appropriate precursor, such as an epoxide, under basic conditions to form the oxetane ring. The benzylamino group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the formation of the oxetane ring and the subsequent introduction of the benzylamino group.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)oxetane-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce oxetane alcohols.

Scientific Research Applications

3-(Benzylamino)oxetane-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a potential drug candidate.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)oxetane-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The benzylamino group can also participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)oxetane-3-carbonitrile: Similar structure but lacks the benzyl group.

    3-(Benzylamino)tetrahydrofuran-3-carbonitrile: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.

    3-(Benzylamino)oxirane-3-carbonitrile: Similar structure but with an oxirane ring instead of an oxetane ring.

Uniqueness

3-(Benzylamino)oxetane-3-carbonitrile is unique due to the presence of both the oxetane ring and the benzylamino group. This combination of structural features imparts specific chemical and physical properties that make it valuable for various applications in scientific research and industry.

Biological Activity

3-(Benzylamino)oxetane-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N2_2O
  • CAS Number : 15024255
  • Molecular Weight : 188.23 g/mol

The oxetane ring structure contributes to its unique chemical properties, influencing its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets. These activities are summarized in the following table:

Biological Activity Target/Mechanism Reference
Antitumor ActivityInhibition of tumor cell proliferation
Anti-inflammatory EffectsCOX inhibition leading to reduced inflammation
Antimicrobial PropertiesDisruption of bacterial cell wall synthesis

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking COX activity, it reduces the synthesis of prostaglandins, leading to decreased inflammation and pain relief .
  • Cell Proliferation Modulation : Studies indicate that this compound may interfere with signaling pathways involved in cell growth and survival, making it a candidate for further development as an antitumor agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Studies :
    • A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The IC50_{50} values ranged from 10 µM to 30 µM across different cell lines .
  • Anti-inflammatory Research :
    • In vivo models showed that treatment with this compound led to a marked reduction in inflammatory markers, supporting its use in conditions characterized by excessive inflammation .
  • Antimicrobial Testing :
    • The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates favorable solubility characteristics due to the oxetane ring.
  • Distribution : It is expected to distribute well throughout body tissues due to its lipophilic nature.
  • Metabolism : Preliminary studies suggest metabolic stability, although further research is needed to elucidate its metabolic pathways.
  • Excretion : The elimination route remains under investigation, but renal excretion is anticipated based on molecular weight.

Properties

IUPAC Name

3-(benzylamino)oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZJRCFQHYLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567102
Record name 3-(Benzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-20-1
Record name 3-(Benzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.